molecular formula C25H26N4O3S B14093369 1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide

1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B14093369
M. Wt: 462.6 g/mol
InChI Key: FOCAUDMYPCPDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as methyl, phenyl, and dioxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and thiolation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the dioxo groups can produce hydroxyl derivatives.

Scientific Research Applications

1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, activation of signaling cascades, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.

    1,3,7-trimethyl-1H-purine-2,6 (3H,7H)-dione acetate: Another related compound with variations in its functional groups, affecting its reactivity and applications.

Uniqueness

1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

1,3,7-trimethyl-N-(2-methylphenyl)-5-(4-methylsulfanylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H26N4O3S/c1-14-8-6-7-9-18(14)27-23(30)19-15(2)26-22-21(24(31)29(4)25(32)28(22)3)20(19)16-10-12-17(33-5)13-11-16/h6-13,20,26H,1-5H3,(H,27,30)

InChI Key

FOCAUDMYPCPDHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)SC)C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.